1-(3,5-difluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione 1-(3,5-difluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20546923
InChI: InChI=1S/C20H14F2N2O2S/c1-12-4-2-3-5-16(12)24-19(25)18-17(6-7-27-18)23(20(24)26)11-13-8-14(21)10-15(22)9-13/h2-10H,11H2,1H3
SMILES:
Molecular Formula: C20H14F2N2O2S
Molecular Weight: 384.4 g/mol

1-(3,5-difluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC20546923

Molecular Formula: C20H14F2N2O2S

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-difluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione -

Specification

Molecular Formula C20H14F2N2O2S
Molecular Weight 384.4 g/mol
IUPAC Name 1-[(3,5-difluorophenyl)methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C20H14F2N2O2S/c1-12-4-2-3-5-16(12)24-19(25)18-17(6-7-27-18)23(20(24)26)11-13-8-14(21)10-15(22)9-13/h2-10H,11H2,1H3
Standard InChI Key WIAZCJJNYBSRFV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC(=C4)F)F

Introduction

The compound "1-(3,5-difluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" represents a heterocyclic structure with potential applications in medicinal chemistry. The thieno[3,2-d]pyrimidine scaffold is widely studied for its biological activities, including anti-inflammatory, antitumor, and kinase inhibition properties. This article explores the structural characteristics, synthesis methods, and potential applications of this compound.

General Synthetic Pathway

The synthesis of thieno[3,2-d]pyrimidines typically involves:

  • Formation of Thienopyrimidine Core:

    • Cyclization reactions using thiophene derivatives and urea or guanidine.

    • Catalysts such as acids or bases are employed to facilitate the reaction.

  • Functionalization:

    • Introduction of the difluorobenzyl group via nucleophilic substitution or coupling reactions.

    • Attachment of the methylphenyl group through Friedel-Crafts alkylation or Suzuki coupling.

Reaction Conditions

  • Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

  • Catalysts: Palladium-based catalysts for coupling reactions

  • Temperature: Typically between 80–150°C depending on the step.

Spectroscopic Techniques

  • NMR Spectroscopy (¹H and ¹³C):

    • Identifies chemical shifts corresponding to aromatic protons and fluorine-substituted carbons.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR):

    • Detects functional groups such as C=O (carbonyl) and C-F bonds.

  • X-ray Crystallography:

    • Provides detailed insight into the three-dimensional structure.

Potential Applications

  • Anti-inflammatory Activity:

    • Thienopyrimidines are known inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Antitumor Properties:

    • Structural analogs have shown efficacy in inhibiting kinases involved in cancer progression.

  • Antimicrobial Effects:

    • The difluorobenzyl group may enhance activity against bacterial strains.

In Silico Studies

Molecular docking studies can predict binding affinities to biological targets such as enzymes or receptors.

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